molecular formula C10H7BrF3NO B1445871 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1779124-92-3

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No.: B1445871
CAS No.: 1779124-92-3
M. Wt: 294.07 g/mol
InChI Key: CHVFJXZCWYTIGH-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is an organic compound with the molecular formula C10H7BrF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a trifluoropropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-5-8(2-1-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVFJXZCWYTIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile typically involves the reaction of 2-bromo-4-hydroxybenzonitrile with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile can exhibit significant anticancer properties. For instance, certain derivatives have been studied for their ability to inhibit specific cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further pharmacological studies.

2. Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes linked to disease pathways. For example, some studies focus on its role in inhibiting histone demethylases, which are implicated in cancer and other diseases. By modifying the compound's structure, researchers aim to enhance its efficacy and selectivity against these enzymes.

Agricultural Chemistry

1. Herbicidal Properties
this compound has potential applications as a herbicide. Its chemical structure allows it to selectively target certain weed species while minimizing damage to crops. Research has shown that compounds with similar functionalities can effectively control unwanted vegetation in agricultural settings, particularly in crops like wheat and maize .

2. Safeners in Herbicide Formulations
In herbicide formulations, this compound can act as a safener that protects crops from the adverse effects of herbicides. By incorporating such compounds into herbicide mixtures, the selectivity and safety of herbicide applications can be improved, leading to better crop yields and reduced environmental impact .

Material Science

1. Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing advanced materials. Its fluorinated moiety contributes to hydrophobicity and thermal stability, which are desirable traits in materials used for coatings and films. Researchers are investigating its use in polymer chemistry to develop new materials with enhanced performance characteristics.

Case Study 1: Anticancer Compound Development

A study conducted on a series of benzonitrile derivatives demonstrated that modifications similar to those found in this compound could lead to compounds with potent anticancer activity against specific cell lines. The research highlighted the importance of structural features in determining biological activity and provided insights into the design of new therapeutic agents.

Case Study 2: Herbicide Efficacy

Field trials evaluating the herbicidal efficacy of compounds related to this compound showed promising results in controlling resistant weed populations while maintaining crop health. These trials underscored the potential for developing selective herbicides that leverage the unique properties of fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile depends on its specific application. In chemical reactions, the bromine atom and the trifluoropropoxy group play crucial roles in determining the reactivity and selectivity of the compound. The nitrile group can act as an electrophile, facilitating nucleophilic attack and subsequent transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is unique due to the presence of the trifluoropropoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated compounds with specific desired properties .

Biological Activity

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and drug development. Its unique structure, featuring a bromine atom and a trifluoropropoxy group, suggests potential biological activities that can be exploited in therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

  • Chemical Formula : C₁₃H₉BrF₃NO
  • Molecular Weight : 294.07 g/mol
  • CAS Number : 1779124-92-3

The presence of the bromine atom and the trifluoropropoxy group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of various enzymes or receptors involved in disease pathways.

Potential Targets:

  • Lysine-Specific Demethylase-1 (LSD1) : Compounds structurally related to this compound have shown promise as inhibitors of LSD1, an enzyme implicated in cancer progression and neuronal disorders .
  • Cannabinoid Receptors : The nitrile group may facilitate interactions with cannabinoid receptors, suggesting potential applications in treating central nervous system disorders .

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over a 48-hour exposure period. The compound was found to induce apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase
PC-3 (Prostate Cancer)10.0Inhibition of LSD1

In Vivo Studies

In vivo experiments using murine models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis within tumor tissues.

Toxicological Profile

Safety assessments indicate that while this compound exhibits promising therapeutic effects, it also presents certain toxicity risks:

  • Acute Toxicity : Harmful if swallowed or inhaled; causes skin and eye irritation .
  • Specific Target Organ Toxicity : May cause respiratory irritation upon exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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